Structural Elucidation of 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid: A Comprehensive Spectroscopic Guide
Structural Elucidation of 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid: A Comprehensive Spectroscopic Guide
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success.[1] Among the vast array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed atomic-level information about molecular structure, connectivity, and conformation in solution.[2][3] This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid, a substituted pyrimidine derivative of interest in medicinal chemistry. Pyrimidine scaffolds are prevalent in numerous biologically active compounds, making a thorough understanding of their spectroscopic properties essential for researchers in the field.[4]
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid. These predictions are based on data from similar N-1 substituted pyrimidines and propionic acid derivatives.[5][6] The spectra are referenced to a standard deuterated solvent, such as DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.3 | br s | 1H | COOH |
| ~5.85 | s | 1H | H-5 |
| ~4.15 | t, J ≈ 7.0 Hz | 2H | N-CH₂ |
| ~2.70 | t, J ≈ 7.0 Hz | 2H | CH₂-COOH |
| ~2.25 | s | 6H | 2 x CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | COOH |
| ~164.0 | C-4, C-6 |
| ~151.0 | C-2 |
| ~105.0 | C-5 |
| ~45.0 | N-CH₂ |
| ~32.0 | CH₂-COOH |
| ~23.0 | 2 x CH₃ |
In-Depth Spectral Analysis
The predicted chemical shifts and coupling patterns provide a detailed fingerprint of the molecular structure of 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid.
¹H NMR Spectrum Analysis
-
Carboxylic Acid Proton (COOH): A broad singlet is anticipated at a downfield chemical shift of approximately 12.3 ppm. This is characteristic of a carboxylic acid proton, which is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.
-
Pyrimidine Ring Proton (H-5): A singlet is predicted around 5.85 ppm. The symmetrical substitution of the pyrimidine ring at positions 4 and 6 results in a single, uncoupled proton at position 5.
-
Propionic Acid Methylene Protons (N-CH₂ and CH₂-COOH): The two methylene groups of the propionic acid chain are expected to appear as triplets, a result of coupling with each other. The N-CH₂ protons, being attached to the electron-withdrawing pyrimidine ring, are deshielded and predicted to resonate at approximately 4.15 ppm. The CH₂-COOH protons are expected at a more upfield position, around 2.70 ppm. The coupling constant (J) between these two methylene groups is anticipated to be around 7.0 Hz.
-
Methyl Protons (CH₃): The two methyl groups at positions 4 and 6 of the pyrimidine ring are chemically equivalent and are therefore expected to produce a single, sharp singlet at approximately 2.25 ppm, integrating to six protons.
¹³C NMR Spectrum Analysis
-
Carbonyl Carbons (COOH and C-2): The carboxylic acid carbonyl carbon is predicted to be the most downfield signal, around 172.5 ppm. The carbonyl carbon of the pyrimidine ring (C-2) is also expected to be in the downfield region, at approximately 151.0 ppm.
-
Pyrimidine Ring Carbons (C-4, C-6, and C-5): The two equivalent carbons at positions 4 and 6 are predicted to resonate at about 164.0 ppm. The C-5 carbon is expected to be the most upfield of the ring carbons, appearing around 105.0 ppm.
-
Propionic Acid Methylene Carbons (N-CH₂ and CH₂-COOH): The carbon of the N-CH₂ group is predicted to be at approximately 45.0 ppm, while the CH₂-COOH carbon is anticipated around 32.0 ppm.
-
Methyl Carbons (CH₃): The two equivalent methyl carbons are expected to produce a single signal in the upfield region, at approximately 23.0 ppm.
Experimental Protocol for NMR Data Acquisition
For the successful acquisition of high-quality NMR data for compounds such as 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid, the following protocol is recommended.[3]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
2. ¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum with the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise)
-
Spectral Width: -2 to 14 ppm
-
3. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:
-
Pulse Sequence: A standard pulse program with proton decoupling (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral Width: 0 to 200 ppm
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal reference (for DMSO-d₆, δH = 2.50 ppm and δC = 39.52 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Visualization of Molecular Structure and NMR Assignments
To aid in the visualization of the relationship between the molecular structure and the predicted NMR data, the following diagrams are provided.
Figure 1: Molecular structure of 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid.
Figure 2: Relationship between molecular structure and predicted NMR assignments.
Conclusion
This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid. The provided spectral assignments, based on sound chemical principles and data from analogous structures, offer a robust framework for the structural verification of this compound. The included experimental protocol outlines a standardized approach for acquiring high-quality NMR data, ensuring reproducibility and accuracy in future studies. As a key analytical technique in drug discovery, a thorough understanding and application of NMR spectroscopy, as detailed in this guide, are paramount for the successful characterization of novel therapeutic agents.
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